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molecular formula C7H9NO2 B1670187 Deferiprone CAS No. 30652-11-0

Deferiprone

Cat. No. B1670187
M. Wt: 139.15 g/mol
InChI Key: TZXKOCQBRNJULO-UHFFFAOYSA-N
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Patent
US06004986

Procedure details

Deferiprone was synthesized as described previously. (Gale et al, Res Comun Chem Pathol Pharmacol Vol. 73, No. 3, September 1991) An aqueous suspension of 3-hydroxy-2-methyl-pyrone, maltol, (Aldrich Chemical Co., Milwaukee, Wis., 50 gm, 396 nmol) and NH2CH3 (Aldrich Chemical Co., Milwaukee, Wis., 3 eq, 92 ml, 1.18 mol, 12.88 M) in distilled, degassed H2O was heated under reflux for 12 hours. The solution was allowed to cool to room temperature. The excess methyl amine was removed under reduced pressure and the brown mixture was carefully concentrated to a volume of approximately 200 ml. Reagent grade acetone (50 ml) was added to this brown suspension and the solid recovered by filtration. The solid was washed with 1200 ml of acetone and briefly allowed to dry. To this crude solid was added 2 g of Norite and 2 g of Celite 545 (fisher Scientific, Pittsburgh, Pa.) and the crude solid was dissolved in a minimal amount of hot water. The Celite/Norite matrix was removed from the solution by filtration. The pure crystalline compound was recovered by filtration to give 29.8 g (54%) of the title compound. All recovery and transfer procedures were performed with a porcelain spatula rather than stainless steel equipment due to the potent iron chelating property of 1,2-dimethyl-3-hydroxypyrid-4-one. Analytically pure 1,2-dimethyl-3-hydroxypyrid-4-one was obtained by a single recrystallization from H2O. Other alkyl-substituted pyridones can be prepared by similar measures.
[Compound]
Name
3-hydroxy-2-methyl-pyrone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
92 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1O[CH:7]=[CH:6][C:4](=[O:5])[C:3]=1[OH:9].[NH2:10][CH3:11]>>[CH3:1][C:2]1[N:10]([CH3:11])[CH:7]=[CH:6][C:4](=[O:5])[C:3]=1[OH:9]

Inputs

Step One
Name
3-hydroxy-2-methyl-pyrone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=O)C=CO1)O
Name
Quantity
92 mL
Type
reactant
Smiles
NC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
in distilled
CUSTOM
Type
CUSTOM
Details
degassed H2O
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The excess methyl amine was removed under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
the brown mixture was carefully concentrated to a volume of approximately 200 ml
ADDITION
Type
ADDITION
Details
Reagent grade acetone (50 ml) was added to this brown suspension
FILTRATION
Type
FILTRATION
Details
the solid recovered by filtration
WASH
Type
WASH
Details
The solid was washed with 1200 ml of acetone
CUSTOM
Type
CUSTOM
Details
to dry
ADDITION
Type
ADDITION
Details
To this crude solid was added 2 g of Norite and 2 g of Celite 545 (fisher Scientific, Pittsburgh, Pa.)
DISSOLUTION
Type
DISSOLUTION
Details
the crude solid was dissolved in a minimal amount of hot water
CUSTOM
Type
CUSTOM
Details
The Celite/Norite matrix was removed from the solution by filtration
FILTRATION
Type
FILTRATION
Details
The pure crystalline compound was recovered by filtration

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=O)C=CN1C)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 29.8 g
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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